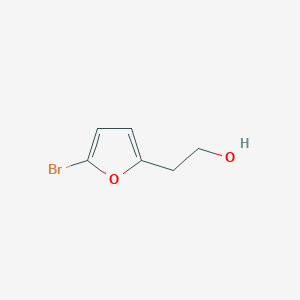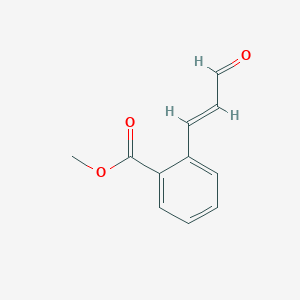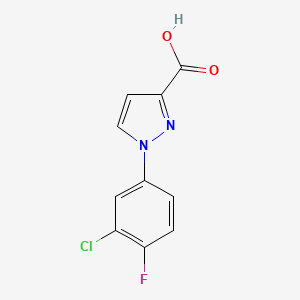
6-(Sulfanylmethyl)pyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Sulfanylmethyl)pyridin-3-ol is a heterocyclic compound that features a pyridine ring substituted with a hydroxyl group at the 3-position and a sulfanylmethyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Sulfanylmethyl)pyridin-3-ol can be achieved through several methods. One common approach involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. This method is attractive due to its regioselectivity and efficiency in converting pyridine derivatives into their hydroxylated forms .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of advanced synthetic techniques such as Suzuki-Miyaura cross-coupling reactions. These reactions are known for their mild conditions and high functional group tolerance, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
6-(Sulfanylmethyl)pyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfanylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organolithiums, organomagnesiums, and transition metal catalysts. For example, reactions with pentafluoro- and pentachloropyridine involve nucleophilic substitution at the oxygen or nitrogen atoms .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, reactions with pentafluoropyridine can yield polyfluorinated aryl pyridyl ethers .
Aplicaciones Científicas De Investigación
6-(Sulfanylmethyl)pyridin-3-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, industrial solvents, and herbicides.
Mecanismo De Acción
The mechanism of action of 6-(Sulfanylmethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its molecular targets and pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-(Sulfanylmethyl)pyridin-3-ol include:
- Pyridin-2-ol
- Pyridin-3-ol
- Pyridin-4-ol
These compounds share the pyridine ring structure but differ in the position and type of substituents .
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential biological activities make it a compound of significant interest in scientific research .
Propiedades
Fórmula molecular |
C6H7NOS |
|---|---|
Peso molecular |
141.19 g/mol |
Nombre IUPAC |
6-(sulfanylmethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H7NOS/c8-6-2-1-5(4-9)7-3-6/h1-3,8-9H,4H2 |
Clave InChI |
AROIPMRIIURQFN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1O)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




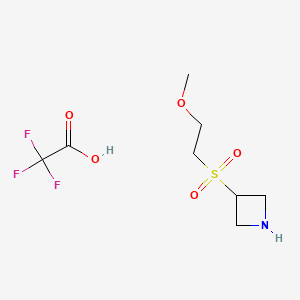
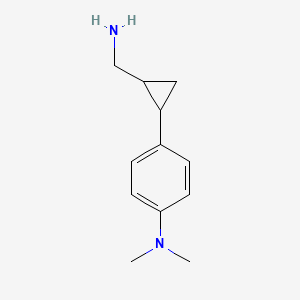
![1-(5-Chloro-4-hydroxy-[1,1'-biphenyl]-3-yl)ethan-1-one](/img/structure/B13614451.png)
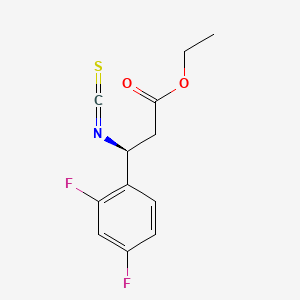
![Methyl2-[(1-amino-2-methylpropan-2-yl)oxy]acetatehydrochloride](/img/structure/B13614463.png)


